Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
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Overview
Description
Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound with a unique structure that combines a chlorophenyl group, a thienyl group, and a pyrrolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by the addition of chloroacetonitrile and heating in formamide . This process results in the formation of the thienopyridine core, which is then further functionalized to introduce the chlorophenyl and thienyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanone, (3-chlorophenyl)(4-chlorophenyl)-: Similar structure but with different substitution patterns.
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone: Contains a thienopyridine core with different functional groups.
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone: Another thienopyridine derivative with distinct substituents.
Uniqueness
Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its specific combination of functional groups and the resulting electronic properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.
Properties
CAS No. |
858117-62-1 |
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Molecular Formula |
C18H11ClN2OS |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C18H11ClN2OS/c19-14-3-1-11(2-4-14)17(22)16-9-21-18-15(16)7-13(8-20-18)12-5-6-23-10-12/h1-10H,(H,20,21) |
InChI Key |
FUPWSWJSGDCTTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC3=C2C=C(C=N3)C4=CSC=C4)Cl |
Origin of Product |
United States |
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